molecular formula C12H20ClN3O4S B2415731 N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride CAS No. 1465348-06-4

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride

Cat. No.: B2415731
CAS No.: 1465348-06-4
M. Wt: 337.82
InChI Key: HGUHSWOXNMIGQA-UHFFFAOYSA-N
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Description

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride (CAS 1465348-06-4) is a chemical compound with the molecular formula C12H20ClN3O4S and a molecular weight of 337.82 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As a member of the sulfonamide family, this compound serves as a valuable building block in organic and medicinal chemistry research. Sulfonamides are a significant class of compounds with extensive applications in synthetic and medicinal chemistry, often serving as key intermediates and functional components in the development of therapeutic molecules . The 4-nitrobenzenesulfonamide (nosyl) group, in particular, is a well-established protecting group and activating agent in synthetic organic chemistry, especially in the synthesis of complex molecules such as HIV protease inhibitors like Darunavir and its derivatives . Researchers can utilize this compound to explore its potential in various fields, including drug discovery and the development of novel organocatalysts, building upon known applications of structurally similar sulfonamide compounds .

Properties

IUPAC Name

N-(2-amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.ClH/c1-3-12(13,4-2)9-14-20(18,19)11-7-5-10(6-8-11)15(16)17;/h5-8,14H,3-4,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUHSWOXNMIGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The nitrated benzene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Amination: The ethylbutyl chain is introduced through a nucleophilic substitution reaction with an appropriate amine, such as 2-amino-2-ethylbutane.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction Products: N-(2-Amino-2-ethylbutyl)-4-aminobenzenesulfonamide.

    Substitution Products: Various N-substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitroso and nitro derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be used in various reactions including nucleophilic substitutions and coupling reactions.

Biology

  • Antibacterial and Antifungal Properties : The sulfonamide moiety is known for its antibacterial activity. The compound mimics para-aminobenzoic acid (PABA), inhibiting bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis. This leads to bacteriostatic effects, making it a candidate for treating bacterial infections.

Medicine

  • Therapeutic Potential : Research indicates that N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride may be effective in treating inflammatory conditions due to its anti-inflammatory properties. It has been investigated for its role in managing diseases like rheumatoid arthritis and other inflammatory disorders.

Synthesis and Preparation

The synthesis typically involves several steps:

  • Sulfonation : Nitrated benzene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
  • Amination : The ethylbutyl chain is added via nucleophilic substitution with 2-amino-2-ethylbutane.
  • Formation of Hydrochloride Salt : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study demonstrated that compounds similar to N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide exhibited significant antibacterial effects against various strains of bacteria, suggesting potential applications in clinical settings for infection control.
  • Anti-inflammatory Research :
    • Research published in Cancer Research highlighted the effectiveness of sulfonamide derivatives in reducing tumor growth in animal models, indicating that N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide could have implications in cancer therapy.
  • Synthetic Applications :
    • Various synthetic routes have been explored that utilize this compound as an intermediate for producing novel pharmaceuticals, showcasing its versatility in drug development.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the bacteriostatic effect, inhibiting the proliferation of bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride is unique due to its specific structural features, such as the ethylbutyl chain and the nitro group, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.

Biological Activity

N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride, also known by its CAS number 1465348-06-4, is a sulfonamide compound with potential therapeutic applications. It is characterized by the presence of an amino group, a nitro group, and a sulfonamide moiety, which contributes to its biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial effects. They function primarily through the inhibition of bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, essential for bacterial growth and replication.

Antifungal and Anti-inflammatory Effects

In addition to antibacterial activity, this compound has been investigated for antifungal and anti-inflammatory properties. The structural features of sulfonamides allow them to interact with various biological targets beyond bacteria, potentially providing therapeutic benefits in treating fungal infections and inflammatory conditions.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies indicated effective inhibition of Escherichia coli and Staphylococcus aureus at low concentrations .
  • Mechanism of Action : The mechanism involves competitive inhibition of dihydropteroate synthase, leading to decreased folate production. This bacteriostatic effect has been confirmed in various laboratory settings.
  • Combination Therapies : Some studies have explored the efficacy of this compound in combination with other antibiotics to enhance antibacterial activity and overcome resistance mechanisms in pathogenic bacteria .

Chemical Structure

The molecular formula for this compound is C12H20ClN3O4S, with a molecular weight of 337.82 g/mol. Its structure includes critical functional groups that contribute to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H20ClN3O4S
Molecular Weight337.82 g/mol
CAS Number1465348-06-4

Synthesis Routes

The synthesis typically involves several key steps:

  • Sulfonation : Nitrated benzene undergoes sulfonation using chlorosulfonic acid.
  • Amination : The ethylbutyl chain is introduced via nucleophilic substitution with 2-amino-2-ethylbutane.
  • Hydrochloride Formation : The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide hydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) reacts with a branched alkylamine (e.g., 2-amino-2-ethylbutylamine) in a polar aprotic solvent (e.g., dichloromethane or THF) under reflux. Stoichiometric control (1:1 molar ratio) and dropwise addition of the amine minimize by-products. Post-synthesis, the product is precipitated by acidification (HCl), washed with cold water to remove unreacted reagents, and recrystallized from ethanol for purity .
  • Key Parameters :

ParameterExample Values
Reaction Temperature50–80°C (reflux)
SolventDichloromethane, THF
PurificationEthanol recrystallization

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the compound’s molecular geometry?

  • Methodology : Crystals are grown via slow evaporation of ethanolic solutions. Data collection uses a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXS-97), and refinement uses SHELXL-97 with restraints for amino H atoms. Hydrogen-bonding networks are analyzed using PLATON, and torsion angles (e.g., S–N–C–C) quantify molecular twisting .
  • Critical Data :

MetricObserved Range
S–N bond length1.62–1.65 Å
Dihedral angles44.5°–73.6° (sulfonyl vs. aryl)

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding networks observed in different polymorphs?

  • Methodology : Polymorph-dependent hydrogen-bonding variations arise from solvent or packing effects. Use SCXRD to compare unit cell parameters and Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions. Validate thermal stability via differential scanning calorimetry (DSC) and reconcile discrepancies using energy frameworks (Momentum Transfer model) .
  • Case Study : In N-(3-chlorophenyl)-4-nitrobenzenesulfonamide, zigzag chains linked by N–H···O bonds differ by 20° in dihedral angles between polymorphs, affecting solubility .

Q. What methodologies optimize reaction conditions to minimize by-products during synthesis?

  • Methodology : Employ Design of Experiments (DoE) to assess variables (temperature, solvent, stoichiometry). For example, a central composite design can identify optimal conditions for yield maximization. Monitor reaction progress via HPLC or LC-MS. Use quenching agents (e.g., ice-water) to halt side reactions. Computational tools (Gaussian DFT) predict intermediates to guide kinetic control .
  • Example : In sulfonamide synthesis, excess sulfonyl chloride increases diastereomer formation. Reducing equivalents and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity .

Data Analysis & Validation

Q. How should researchers validate crystallographic data for this compound?

  • Methodology : Use the CIF-checking tool in PLATON to flag outliers (e.g., ADP mismatches). Apply Hamilton’s R-factor ratio test to compare refinement models. Cross-validate hydrogen-bond geometries against Cambridge Structural Database (CSD) entries. Report Flack parameter for absolute structure determination if chiral centers exist .

Q. What strategies address conflicting biological activity data in calcium signaling studies?

  • Methodology : For calcium-modulating analogs (e.g., W-7 hydrochloride), standardize assay conditions (buffer pH, Ca²⁺ concentration). Use orthogonal methods: fluorimetry (Fluo-4 AM dye) and patch-clamp electrophysiology. Apply statistical rigor (e.g., Grubbs’ test for outliers) and validate via dose-response curves (IC₅₀ comparisons) .

Structural & Functional Insights

Q. How do steric effects from the 2-ethylbutyl group influence sulfonamide reactivity?

  • Analysis : The branched alkyl chain increases steric hindrance at the NH group, reducing nucleophilicity. Compare reaction rates with linear analogs (e.g., n-butyl derivatives) via kinetic studies (UV-Vis monitoring). Computational modeling (MD simulations) quantifies steric bulk using Connolly surface maps .

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